4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidine derivative. Pyrimidine is a basic structure in naturally occurring compounds, like nucleotides in DNA and RNA . Trifluoromethylpyridine (TFMP) is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of TFMP groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) and methoxy group (-OCH3) are attached to the pyrimidine and piperazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : The compound’s structural features make it a promising candidate for inhibiting kinases involved in various diseases. Researchers have explored its potential as a kinase inhibitor, especially in cancer therapy .
- VEGFR-2 and PDGF-β Inhibition : Similar derivatives have demonstrated anti-fibrotic effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) pathways, reducing collagen deposition in liver fibrosis models .
Organic Synthesis and Transition Metal Catalysis
- Suzuki–Miyaura Coupling : The compound’s trifluoromethylpyridine moiety is amenable to Suzuki–Miyaura cross-coupling reactions. These reactions allow the construction of complex organic molecules by forming carbon–carbon bonds. The mild reaction conditions and functional group tolerance of this coupling method contribute to its widespread use in synthetic chemistry .
Agrochemical and Pharmaceutical Research
- Trifluoromethylpyridines as Key Motifs : Related compounds with similar pyridine cores have been investigated as structural motifs in agrochemicals and pharmaceuticals. Their presence enhances bioactivity and metabolic stability, making them valuable building blocks for drug discovery .
Antifibrotic Agents
- Collagen Synthesis Inhibition : The compound and its analogs have shown promise in inhibiting collagen synthesis, which is crucial in fibrotic diseases. By targeting hepatic stellate cells or modulating growth factor expression, they mitigate fibrosis in liver and other tissues .
Mécanisme D'action
Target of Action
The primary target of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to reduced collagen production, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the hydroxylation of proline residues in collagen, a critical step in collagen biosynthesis
Biochemical Pathways
The compound affects the collagen biosynthesis pathway by inhibiting collagen prolyl-4-hydroxylase . This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound reduces the production of hydroxyproline, leading to decreased collagen synthesis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a marker of collagen, in cell culture medium in vitro . This suggests that the compound could have potential therapeutic effects in conditions characterized by excessive collagen deposition, such as fibrotic diseases .
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZWRGDXYFFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.